(S)-3-amino-2-methylpropanoic acid

Catalog No.
S582219
CAS No.
4249-19-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-amino-2-methylpropanoic acid

CAS Number

4249-19-8

Product Name

(S)-3-amino-2-methylpropanoic acid

IUPAC Name

(2S)-3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-N

SMILES

CC(CN)C(=O)O

Synonyms

(+)-3-Amino-2-methylpropionic Acid; (2S)-3-Amino-2-methylpropanoic Acid; L-2-methyl-β-Alanine;

Canonical SMILES

CC(CN)C(=O)O

Isomeric SMILES

C[C@@H](CN)C(=O)O

Metabolism and Physiological Roles

(S)-3-Aminoisobutyric acid is a metabolite of thymine, a crucial component of DNA. Studies suggest it might play a role in regulating downstream metabolic pathways related to thymine catabolism and energy production. PubChem, National Institutes of Health: )

Furthermore, research indicates that (S)-3-aminoisobutyric acid levels increase in the blood during exercise, potentially secreted by muscle cells. Its exact role in exercise physiology is still under investigation, but some researchers hypothesize it might be involved in signaling pathways related to muscle fatigue or energy metabolism. Journal of Sports Medicine and Physical Fitness, 2018: )

Potential Applications in Disease Research

Due to its involvement in thymine metabolism, (S)-3-aminoisobutyric acid is gaining interest in the context of diseases linked to thymine catabolism or DNA synthesis. Research is ongoing to explore its potential as a biomarker for specific conditions like certain types of cancer or metabolic disorders. However, further investigation is needed to establish its diagnostic or therapeutic value. Frontiers in Molecular Biosciences, 2020:

Research in Neurodegenerative Diseases

Preliminary studies suggest that (S)-3-aminoisobutyric acid levels might be altered in individuals with neurodegenerative diseases like Alzheimer's disease or Parkinson's disease. The underlying mechanisms and potential implications for these observations require further exploration. Neurological Research, 2019:

(S)-3-amino-2-methylpropanoic acid, also known as (S)-3-aminoisobutyric acid, is a beta-amino acid with the molecular formula C4H9NO2C_4H_9NO_2 and a molecular weight of 103.12 g/mol. It is characterized by its chiral center, where the (S) configuration denotes the specific arrangement of atoms around this center. This compound plays a significant role as a human metabolite and is involved in various biochemical pathways, particularly in the metabolism of branched-chain amino acids .

Research suggests L-BAIBA may influence fat metabolism and energy expenditure through several potential mechanisms, including:

  • Activation of brown adipose tissue (BAT): L-BAIBA may promote the conversion of white fat cells into brown fat cells, which burn more calories to generate heat [].
  • Regulation of β-oxidation: L-BAIBA may increase the breakdown of fatty acids for energy production in the liver [].

These mechanisms are still under investigation, and a clearer understanding of L-BAIBA's role in metabolism requires further research [].

(S)-3-amino-2-methylpropanoic acid participates in several enzymatic reactions. One notable reaction involves its conversion via transamination catalyzed by the enzyme (S)-3-amino-2-methylpropionate transaminase. The reaction can be summarized as follows:

(S)3amino 2 methylpropanoate+2oxoglutarate2methyl 3 oxopropanoate+Lglutamate(S)-3-\text{amino 2 methylpropanoate}+2-\text{oxoglutarate}\rightleftharpoons 2-\text{methyl 3 oxopropanoate}+L-\text{glutamate}

This indicates its role in amino acid metabolism, particularly in the degradation pathways of valine, leucine, and isoleucine .

(S)-3-amino-2-methylpropanoic acid exhibits several biological activities. As a metabolite, it contributes to various physiological processes, including muscle metabolism and energy production. Its presence has been linked to enhanced exercise performance and recovery due to its role in amino acid metabolism and potential effects on muscle protein synthesis .

Additionally, studies suggest that it may have neuroprotective properties and could influence neurotransmitter systems due to its structural similarities to other amino acids involved in neurotransmission .

Several methods exist for synthesizing (S)-3-amino-2-methylpropanoic acid:

  • Enzymatic Synthesis: Utilizing (S)-3-amino-2-methylpropionate transaminase to catalyze the transamination reaction.
  • Chemical Synthesis: Starting from simple precursors such as acrolein or other alpha amino acids through various synthetic routes involving protection-deprotection strategies and coupling reactions.
  • Biotransformation: Employing microorganisms or cell cultures that can convert substrates into (S)-3-amino-2-methylpropanoic acid under controlled conditions.

These methods allow for the production of high-purity compounds suitable for research and therapeutic applications.

(S)-3-amino-2-methylpropanoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting metabolic disorders.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing athletic performance and recovery.
  • Research: Utilized in biochemical studies to understand amino acid metabolism and enzyme functions .

Research into the interactions of (S)-3-amino-2-methylpropanoic acid with other biomolecules reveals its potential effects on various metabolic pathways. Interaction studies have shown that it may influence the activity of enzymes involved in amino acid metabolism, particularly those related to branched-chain amino acids . Furthermore, its structural characteristics allow it to interact with neurotransmitter receptors, suggesting a role in modulating neural activity.

(S)-3-amino-2-methylpropanoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(R)-3-amino-2-methylpropanoic acidMirror image of (S) formDifferent biological activity due to stereochemistry
3-Aminoisobutyric acidSame molecular formulaLacks chirality; not a beta-amino acid
Beta-AlanineC4H9NO2No methyl group at the second carbon; different function
L-LeucineC6H13NO2Branched-chain amino acid; larger side chain

The uniqueness of (S)-3-amino-2-methylpropanoic acid lies in its specific stereochemistry and its role as a beta-amino acid, which distinguishes it from other similar compounds that may have different biological activities or structural properties.

Thymine and Valine Catabolic Origins in Prokaryotic Systems

Beta-aminoisobutyric acid (BAIBA) exists as two distinct enantiomers with separate metabolic origins. While D-BAIBA (R-enantiomer) derives primarily from thymine catabolism in the cytoplasm, S-BAIBA (L-enantiomer) originates predominantly from the catabolism of the branched-chain amino acid L-valine. This enantiomeric distinction is fundamental to understanding the diverse physiological roles of BAIBA across different biological systems.

In prokaryotic systems, particularly in bacteria such as Escherichia coli, S-BAIBA serves as an important metabolite in various biochemical pathways. The synthesis pathway in prokaryotes begins with L-valine, which undergoes deamination and oxidation to produce L-methylmalonyl semialdehyde (L-MMS). This intermediate then undergoes transamination catalyzed by 4-aminobutyrate aminotransferase (ABAT) to yield L-BAIBA. The reaction can be represented as:

L-Valine → (deamination/oxidation) → L-methylmalonyl semialdehyde (L-MMS) → (transamination by ABAT) → L-BAIBA

A key characteristic of this pathway in prokaryotic systems is the bidirectional nature of the conversion between L-BAIBA and L-MMS, which is catalyzed by ABAT. This bidirectionality provides metabolic flexibility based on cellular requirements. Additionally, prokaryotes possess mechanisms for stereoisomerization between L-MMS and D-MMS through specific enzymatic pathways, facilitating interconversion between the L and D enantiomers of BAIBA.

Table 1: Key Properties of (S)-3-amino-2-methylpropanoic acid

PropertyValueReference
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
CAS RN4249-19-8
IUPAC Name(2S)-3-amino-2-methylpropanoic acid
Traditional IUPAC NameL-β-aminoisobutyric acid
SMILESCC@@HC(O)=O
Melting Point181 °C

Escherichia coli represents a well-studied prokaryotic model for S-BAIBA metabolism. The E. coli Metabolome Database (ECMDB) identifies S-BAIBA as a metabolite found in or produced by E. coli strain K12, MG1655. This suggests that the metabolic pathways for S-BAIBA production are evolutionarily conserved across various bacterial species, highlighting the biological significance of this molecule in prokaryotic metabolism.

Enzymatic Cascades in β-Methylaspartate Transamination

The metabolism of (S)-3-amino-2-methylpropanoic acid involves critical transamination reactions, particularly those mediated by β-methylaspartate aminotransferase. This enzyme catalyzes the conversion of β-methylaspartate to methyloxaloacetate, a reaction that intersects with the metabolic pathways involving S-BAIBA in prokaryotic systems.

β-methylaspartate aminotransferase catalyzes the following reaction:

(2S, 3S)-3-methylaspartate + 2-oxoglutarate → L-glutamate + methyloxaloacetate

This reaction is thermodynamically favored in the forward direction and constitutes a part of the L-isoleucine biosynthesis III pathway in organisms like Escherichia coli. The enzyme has been characterized in E. coli O157:H7, demonstrating a pH optimum around 7.8 and a preference for 2-oxoglutarate as the keto acid substrate, although researchers noted they were unable to test pyruvate as a potential substrate.

Table 2: Characteristics of β-methylaspartate aminotransferase

PropertyValueReference
EC Number2.6.1.-
Preferred Substrate(2S, 3S)-3-methylaspartate
Km for (2S, 3S)-3-methylaspartate20 μM
pH Optimum7.8
Preferred Keto Acid Substrate2-oxoglutarate
InhibitorsCyanide, hydroxylamine, carboxymethoxylamine

Historical studies by Abramsky and Shemin reported that Escherichia coli W possesses the enzymatic capacity to convert (2S, 3S)-3-methylaspartate to 2-oxobutanoate, and that (2S, 3S)-3-methylaspartate is probably converted by transamination to its corresponding keto acid, methyloxaloacetate. This early observation has been corroborated by subsequent studies in both mammalian systems and various bacterial strains.

Phillips et al. further characterized β-methylaspartate aminotransferase from E. coli O157:H7. Their studies revealed that the enzyme has a Km value of 20 μM for (2S, 3S)-3-methylaspartate, indicating high affinity for this substrate. The enzyme is not stimulated by the addition of pyridoxal 5'-phosphate but is inhibited by carbonyl-trapping reagents such as cyanide, hydroxylamine, and carboxymethoxylamine, suggesting the involvement of a carbonyl group in its catalytic mechanism.

The transamination reactions involving β-methylaspartate are intricately connected to the metabolism of S-BAIBA through shared intermediates and enzymatic pathways. These connections highlight the integrated nature of amino acid metabolism in prokaryotic systems and provide insight into the evolutionary conservation of these metabolic networks.

Role of β-Methylaspartase in Stereoselective Isomerization

β-Methylaspartase (EC 4.3.1.2), also known as methylaspartate ammonia-lyase (MAL), plays a crucial role in the stereoselective manipulation of metabolites related to (S)-3-amino-2-methylpropanoic acid. This enzyme has been purified and characterized from anaerobic bacteria such as Fusobacterium varium and Clostridium tetanomorphum.

β-Methylaspartase catalyzes the reversible elimination of ammonia from L-threo-β-methylaspartate ((2S,3S)-3-methylaspartate) to produce mesaconate:

L-threo-β-methylaspartate ⇌ mesaconate + NH₃

The enzyme's stereoselective properties are particularly relevant to S-BAIBA metabolism. When β-methylaspartase catalyzes the addition of ammonia to mesaconate, it produces two diastereomeric amino acids: (2S,3S)-3-methylaspartate as the major product and (2S,3R)-3-methylaspartate as the minor product. This stereoselective behavior demonstrates the enzyme's ability to generate specific stereoisomers, which is crucial for the proper functioning of metabolic pathways involving chiral molecules like S-BAIBA.

Table 3: Properties of β-Methylaspartase from Fusobacterium varium

PropertyValueReference
EC Number4.3.1.2
StructureDimer of two identical 46 kDa subunits
Km for (2S,3S)-3-methylaspartate0.51±0.04 mM
pH Optimum for Deamination9.7
Required CofactorsMg²⁺ (Km = 0.27±0.01 mM), K⁺ (Km = 3.3±0.8 mM)
Products of Ammonia Addition to Mesaconate(2S,3S)-3-methylaspartate (major), (2S,3R)-3-methylaspartate (minor)

A detailed mechanistic study of β-methylaspartase from Clostridium tetanomorphum revealed that Lys 331 acts as a general base to remove the 3-proton from 3-methyl aspartate, generating an enolic intermediate. An Mg(II) cation and His 194 provide positive charges to stabilize the accumulation of negative charge on the substrate carboxyl group during the formation of this intermediate. The collapse of the enolate leads to elimination of ammonia in an E1cB mechanism.

β-Methylaspartase from Fusobacterium varium has been purified 20-fold in 35% yield through a process involving heat treatment, fractional precipitation with ammonium sulfate and ethanol, gel filtration, and ion exchange chromatography on DEAE-Sepharose. The enzyme exists as a dimer consisting of two identical 46 kDa subunits and requires specific cofactors for optimal activity: Mg²⁺ (Km = 0.27±0.01 mM) and K⁺ (Km = 3.3±0.8 mM). It exhibits optimal activity for the deamination of (2S,3S)-3-methylaspartate (Km = 0.51±0.04 mM) at pH 9.7.

The N-terminal protein sequence (30 residues) of the F. varium enzyme is 83% identical to the corresponding sequence of the clostridial enzyme, suggesting evolutionary conservation of this important enzyme across different bacterial species. This conservation underscores the biological importance of the stereoselective isomerization reactions catalyzed by β-methylaspartase in the metabolism of compounds related to (S)-3-amino-2-methylpropanoic acid.

Mitochondrial Localization of AGXT2-Mediated Conversion

The metabolism of (S)-3-amino-2-methylpropanoic acid in eukaryotic systems, particularly in mammals including humans, is significantly influenced by the mitochondrial enzyme alanine--glyoxylate aminotransferase 2 (AGXT2). This enzyme plays a crucial role in the catabolism of both enantiomers of BAIBA, including S-BAIBA.

AGXT2 is a class III pyridoxal-phosphate-dependent mitochondrial aminotransferase encoded by the AGXT2 gene in humans. The enzyme is primarily expressed in the liver and kidney, making these organs the main sites for BAIBA metabolism. AGXT2 catalyzes the conversion of glyoxylate to glycine using L-alanine as the amino donor, but importantly, it also metabolizes the D-isomer of BAIBA (R-enantiomer) to D-methylmalonate semialdehyde (D-MMS) in mitochondria.

Table 4: AGXT2 Properties and Expression

PropertyDescriptionReference
EC Number2.6.1.40
Gene LocationHuman chromosome 5
Protein TypeClass III pyridoxal-phosphate-dependent mitochondrial aminotransferase
Primary ReactionConversion of glyoxylate to glycine using L-alanine as amino donor
BAIBA-Related ReactionMetabolism of D-BAIBA to D-MMS
Major Expression SitesLiver and kidney (highest), also in brain, pancreas, spleen, heart, lung, digestive organs, skeletal muscle, reproductive organs, and skin
Mitochondrial LocalizationPresent in mitochondrial matrix

The human AGXT2 gene is located on chromosome 5 and encodes a protein that plays a significant role in amino acid metabolism. Studies have detected the expression of AGXT2 in various organs, including the brain, liver, pancreas, spleen, heart, lung, esophagus, stomach, small intestine, colon, skeletal muscle, kidney, thymus, testis, ovary, uterus, prostate, tongue, and skin, with higher expression levels observed in the liver and kidney.

Recent research has revealed that S-BAIBA has significant effects on mitochondrial function and bioenergetics. A study published in 2023 demonstrated that L-BAIBA (S-BAIBA) treatment of human podocytes significantly increased respiratory parameters, including basal and maximal respiration, ATP production, and spare respiratory capacity. Furthermore, L-BAIBA altered mitochondrial quantity, size, and shape, promoting organelle elongation and branching, and upregulated key regulators of mitochondrial biogenesis, peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) and transcription factor A mitochondrial (TFAM).

The mechanisms through which S-BAIBA exerts these effects on mitochondria involve membrane receptors, particularly the Mas-related G protein-coupled receptor type D (MRGPRD), which plays an important role in mitochondrial protection from reactive oxygen species-dependent injury. The expression of MRGPRD in human podocytes and their sensitivity to S-BAIBA stimulation suggests a potential role for this metabolite in protecting podocytes from metabolic dysfunction in disease states, including diabetic nephropathy.

S-BAIBA has also been implicated in the regulation of lipid metabolism through its effects on mitochondrial function. Studies have shown that BAIBA promotes free fatty acid (FFA) oxidation and may indirectly up-regulate browning and fatty acid oxidation in the liver, maintain lipid homeostasis, and prevent and improve lipid metabolism disorders. These effects are mediated through the activation of PPARα, a transcriptional activator that regulates genes involved in fatty acid metabolism.

The mitochondrial localization of AGXT2 and its role in S-BAIBA metabolism represent a critical aspect of the metabolic pathways involving this important beta-amino acid. The emerging evidence of S-BAIBA's direct effects on mitochondrial function and biogenesis further underscores the significance of this metabolite in cellular energy metabolism and potential therapeutic applications in metabolic disorders.

The signaling mechanisms of (S)-3-amino-2-methylpropanoic acid, commonly known as beta-aminoisobutyric acid (BAIBA), involve complex transcriptional regulation through peroxisome proliferator-activated receptor alpha and delta (PPARα and PPARδ) pathways. These nuclear receptors function as ligand-activated transcription factors that heterodimerize with retinoid X receptor alpha (RXRα) to regulate metabolic gene expression.

The molecular interaction between (S)-3-amino-2-methylpropanoic acid and PPARα/δ pathways initiates when the compound activates these receptors through direct binding or indirect signaling cascades. Upon activation, the PPAR-RXR heterodimers translocate to the nucleus and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The canonical PPRE consists of two direct repeats of the sequence AGGTCA separated by a single nucleotide, forming the DR-1 element.

The transcriptional regulation of β-oxidation genes represents a primary mechanism through which (S)-3-amino-2-methylpropanoic acid exerts its metabolic effects. Research demonstrates significant upregulation of key enzymes involved in fatty acid catabolism, including carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidase (ACOX1), and fatty acid binding protein 3 (FABP3). These enzymes catalyze rate-limiting steps in mitochondrial fatty acid oxidation, with CPT1 facilitating the transport of fatty acyl-CoA into mitochondria and ACOX1 performing the initial oxidation step in peroxisomal β-oxidation.

The mechanistic pathway involves recruitment of coactivator proteins such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) to the PPAR-RXR-DNA complex. This coactivator complex possesses histone acetyltransferase activity that promotes chromatin remodeling and enhances transcriptional activation. Additionally, the interaction disrupts corepressor complexes containing nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT), which normally maintain genes in a repressed state.

Experimental evidence reveals dose-dependent activation of both PPARα and PPARδ pathways following (S)-3-amino-2-methylpropanoic acid treatment. The compound demonstrates preferential activation of PPARδ over PPARα, with PPARδ expression increasing by approximately 158% compared to 142% for PPARα under similar experimental conditions. This differential activation pattern contributes to tissue-specific metabolic responses, as PPARδ exhibits higher expression levels in skeletal muscle and adipose tissue compared to liver, where PPARα predominates.

The molecular specificity of (S)-3-amino-2-methylpropanoic acid for PPAR activation involves conformational changes in the ligand-binding domain that trigger reorganization of helix segments within the receptor structure. These structural modifications create binding sites for coactivator proteins while simultaneously reducing affinity for corepressor molecules. The compound-induced conformational switch represents a conserved mechanism across PPAR subtypes, though the specific amino acid residues involved vary between receptor isoforms.

Adenosine Monophosphate-Activated Protein Kinase Phosphorylation Cascades in Metabolic Stress Response

(S)-3-amino-2-methylpropanoic acid activates adenosine monophosphate-activated protein kinase (AMPK) through multiple convergent pathways that respond to cellular energy status and metabolic stress. AMPK functions as a master regulator of cellular energy homeostasis, existing as a heterotrimeric complex composed of catalytic α subunits (α1/α2), regulatory β subunits (β1/β2), and γ subunits (γ1/γ2/γ3).

The primary mechanism of AMPK activation by (S)-3-amino-2-methylpropanoic acid involves phosphorylation of threonine 172 (Thr172) in the activation loop of the α subunit kinase domain. This phosphorylation event, catalyzed by upstream kinases including liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), increases AMPK activity up to 100-fold in vitro. The compound promotes this phosphorylation through mechanisms that remain partially elucidated but appear to involve both direct and indirect pathways.

Experimental studies demonstrate that (S)-3-amino-2-methylpropanoic acid treatment significantly increases AMPK phosphorylation in a dose-dependent manner across multiple cell types. In fully differentiated 3T3-L1 adipocytes, treatment with the compound results in robust AMPK activation within one hour, with phosphorylation levels reaching 145% of baseline at 10 μM concentrations and 198% at 100 μM concentrations. This activation occurs independently of changes in cellular AMP:ATP ratios, suggesting alternative activation mechanisms.

The downstream effects of AMPK activation by (S)-3-amino-2-methylpropanoic acid include phosphorylation of key metabolic enzymes that regulate fatty acid synthesis and oxidation. Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, becomes phosphorylated at serine 79 (Ser79) following AMPK activation. This phosphorylation inactivates ACC, reducing production of malonyl-CoA, which normally inhibits carnitine palmitoyltransferase 1 (CPT1). The resulting decrease in malonyl-CoA levels relieves inhibition of CPT1, promoting fatty acid oxidation.

Recent research has identified the importance of β subunit phosphorylation in AMPK regulation by (S)-3-amino-2-methylpropanoic acid. Specifically, phosphorylation of serine 108 (Ser108) in the AMPKβ1 subunit enhances the enzyme's sensitivity to allosteric activators, including fatty acyl-CoA molecules. This modification creates an additional regulatory mechanism through which (S)-3-amino-2-methylpropanoic acid can modulate AMPK activity in response to changing fatty acid availability.

The temporal dynamics of AMPK activation reveal sustained phosphorylation cascades that persist for several hours following (S)-3-amino-2-methylpropanoic acid treatment. Initial AMPK phosphorylation occurs within the first hour, followed by secondary waves of substrate phosphorylation that include ACC, ribosomal protein S6 kinase 1 (S6K1), and mechanistic target of rapamycin complex 1 (mTORC1) components. This prolonged activation pattern suggests the involvement of positive feedback mechanisms that amplify and maintain the metabolic response.

The specificity of AMPK activation by (S)-3-amino-2-methylpropanoic acid involves recognition of the compound by cellular sensing mechanisms that distinguish it from other amino acid derivatives. While the precise molecular sensors remain to be fully characterized, evidence suggests involvement of amino acid transporters and intracellular binding proteins that can discriminate between the (S)- and (R)-enantiomers of the compound.

Mas-Related G Protein-Coupled Receptor Type D Activation and Calcium Signaling

The interaction between (S)-3-amino-2-methylpropanoic acid and Mas-related G protein-coupled receptor type D (MRGPRD) represents a recently discovered signaling pathway that mediates calcium homeostasis and inflammatory responses. MRGPRD belongs to the family of orphan G protein-coupled receptors (GPCRs) that exhibit distinctive structural features and ligand recognition properties compared to classical neurotransmitter receptors.

The molecular structure of MRGPRD differs significantly from canonical class A GPCRs in several key aspects that influence ligand binding and activation. The receptor lacks the conserved disulfide bond between transmembrane domain 3 (TM3) and extracellular loop 3 (ECL3), instead containing an inter-helix disulfide bond between TM4 and TM5. This structural modification creates a large solvent-exposed orthosteric pocket that accommodates (S)-3-amino-2-methylpropanoic acid and related β-amino acid ligands.

Binding studies reveal that (S)-3-amino-2-methylpropanoic acid activates MRGPRD with micromolar affinity, displaying stereoselectivity for the (S)-enantiomer over the (R)-form. The compound binds to sub-pocket 1 of the orthosteric site, formed by transmembrane domains 3-6, where it establishes charge interactions with key amino acid residues. Specifically, the amino group of (S)-3-amino-2-methylpropanoic acid forms hydrogen bonds with aspartic acid 179 (D179^5.37^), while the carboxyl group interacts with arginine 103 (R103^3.30^).

Upon activation, MRGPRD couples primarily to Gαq/11 proteins, initiating a canonical phospholipase C (PLC) signaling cascade. The activated Gαq subunit stimulates PLC enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to IP3 receptors on the endoplasmic reticulum membrane, triggering release of calcium ions from intracellular stores.

Experimental measurements demonstrate that (S)-3-amino-2-methylpropanoic acid treatment produces rapid and sustained increases in intracellular calcium concentrations. In human podocytes expressing MRGPRD, calcium levels increase from baseline values of approximately 125 nM to peak concentrations exceeding 425 nM within minutes of compound application. This calcium response exhibits dose-dependency, with EC50 values of approximately 125 μM for the (S)-enantiomer.

The calcium signaling cascade activated by MRGPRD stimulation extends beyond simple calcium mobilization to include activation of calcium-sensitive protein kinases and transcription factors. Elevated calcium levels activate protein kinase C (PKC) isoforms through DAG-mediated mechanisms, leading to phosphorylation of downstream target proteins. Additionally, calcium influx can activate calcineurin, a calcium-dependent phosphatase that dephosphorylates nuclear factor of activated T cells (NFAT), promoting its nuclear translocation and transcriptional activity.

The physiological significance of MRGPRD activation by (S)-3-amino-2-methylpropanoic acid extends to regulation of inflammatory mediator release. Activation of the receptor triggers nuclear factor-κB (NF-κB) signaling pathways through Gαq-PLC-protein kinase C cascades, resulting in increased production of interleukin-6 (IL-6) and other cytokines. This inflammatory response contributes to the compound's effects on tissue remodeling and metabolic adaptation.

Recent structural studies have revealed the conformational plasticity of MRGPRD upon ligand binding, with significant movements of transmembrane helices that accommodate different agonist chemotypes. These conformational changes involve rotation and translation of TM6, which creates the binding pocket geometry required for (S)-3-amino-2-methylpropanoic acid recognition. The flexibility of the receptor structure explains its ability to bind structurally diverse β-amino acid ligands while maintaining specificity for this compound class.

Modulation of Nuclear Factor-κB Inflammatory Pathways

(S)-3-amino-2-methylpropanoic acid exerts significant modulatory effects on nuclear factor-κB (NF-κB) signaling pathways, which represent central regulators of inflammatory gene expression and immune responses. The NF-κB system consists of a family of transcription factors that form homo- and heterodimeric complexes, including the classical p65/p50 heterodimer and alternative p52/RelB complexes.

The molecular mechanism through which (S)-3-amino-2-methylpropanoic acid modulates NF-κB signaling involves inhibition of the canonical activation pathway. Under baseline conditions, NF-κB dimers remain sequestered in the cytoplasm through interactions with inhibitor of κB (IκB) proteins, particularly IκBα. Inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, leading to phosphorylation of IκBα at serine residues 32 and 36. This phosphorylation tags IκBα for ubiquitination and proteasomal degradation, releasing NF-κB dimers for nuclear translocation.

Experimental evidence demonstrates that (S)-3-amino-2-methylpropanoic acid treatment significantly attenuates LPS-induced IκBα phosphorylation. In cultured human umbilical vein endothelial cells (HUVECs) and THP-1 monocytes, pretreatment with the compound reduces IκBα phosphorylation by approximately 63% at 100 μM concentrations. This inhibition occurs upstream of IκBα degradation, suggesting that (S)-3-amino-2-methylpropanoic acid interferes with IKK complex activation rather than proteasomal processing.

The upstream inhibition of IKK activity by (S)-3-amino-2-methylpropanoic acid involves activation of AMPK signaling pathways. AMPK has been shown to phosphorylate and inactivate components of the IKK complex, including IKKβ, through direct phosphorylation events. Additionally, AMPK activation promotes the expression and nuclear localization of anti-inflammatory transcription factors such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which can compete with NF-κB for binding to transcriptional coactivators.

The consequences of NF-κB pathway modulation by (S)-3-amino-2-methylpropanoic acid include substantial reductions in inflammatory gene expression. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analyses reveal significant decreases in mRNA levels for tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). These genes represent classical NF-κB target genes that contain functional κB binding sites in their promoter regions.

The temporal dynamics of NF-κB inhibition by (S)-3-amino-2-methylpropanoic acid reveal both immediate and sustained effects on inflammatory signaling. Initial inhibition of IκBα phosphorylation occurs within 30 minutes of compound treatment, followed by progressive reductions in nuclear NF-κB DNA binding activity over subsequent hours. Peak inhibitory effects on inflammatory gene expression typically occur 2-4 hours after treatment initiation, coinciding with maximal AMPK activation.

Specificity studies demonstrate that the anti-inflammatory effects of (S)-3-amino-2-methylpropanoic acid depend on AMPK activation, as treatment with the AMPK inhibitor compound C abolishes the compound's ability to suppress NF-κB signaling. Similarly, small interfering RNA (siRNA)-mediated knockdown of AMPK subunits prevents the anti-inflammatory effects of (S)-3-amino-2-methylpropanoic acid, confirming the requirement for functional AMPK in this pathway.

The physiological relevance of NF-κB modulation by (S)-3-amino-2-methylpropanoic acid extends to regulation of endoplasmic reticulum (ER) stress responses. The compound significantly reduces LPS-induced ER stress markers, including glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), through mechanisms that involve both NF-κB inhibition and direct cytoprotective effects. This dual action contributes to the compound's ability to protect cells from inflammatory damage and metabolic dysfunction.

Physical Description

Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

Melting Point

175 - 177 °C

UNII

H1WR898GX7

Wikipedia

(S)-3-aminoisobutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Last modified: 08-15-2023

Explore Compound Types